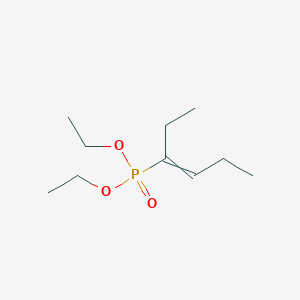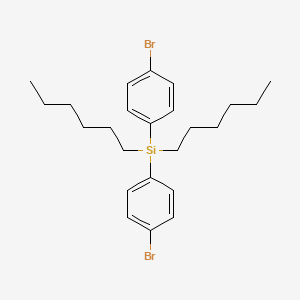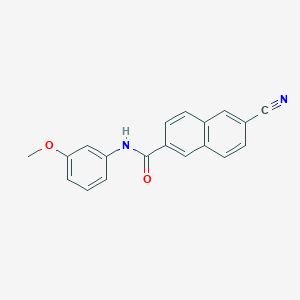![molecular formula C13H16N2O B12534418 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 688035-97-4](/img/structure/B12534418.png)
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[222]oct-5-ene is a bicyclic compound that features a unique structure combining elements of pyridine and oxabicyclo frameworks
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can be achieved through a photochemical cycloaddition reaction. For instance, a reaction between methyl 2-pyrone-5-carboxylate and methacrylonitrile under specific conditions yields a [4 + 2] cycloadduct, which is then converted to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the photochemical cycloaddition reaction would be a key factor in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics would provide further insights into its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is unique due to its combination of a pyridine ring with an oxabicyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Eigenschaften
CAS-Nummer |
688035-97-4 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
5-methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C13H16N2O/c1-9-8-11-6-7-12(9)15(16-11)13-5-3-4-10(2)14-13/h3-5,8,11-12H,6-7H2,1-2H3 |
InChI-Schlüssel |
UYZDSTKNIOPHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C3CCC(O2)C=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)


![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)

![3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile](/img/structure/B12534365.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)



![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)


![6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid](/img/structure/B12534437.png)
